Visible-Light-Driven Sonogashira Coupling Selectivity: Copper(I) Phenylacetylide as the Active Intermediate Enables 97% Selectivity vs. Glaser Homo-Coupling in the Dark
In a head-to-head comparison using the same CuxO/CNT catalyst system, visible-light irradiation drives the formation of a light-excited copper(I) phenylacetylide intermediate that selectively yields the Sonogashira cross-coupling product, whereas the reaction in the dark proceeds through a Cu(II)/Cu(I) acetylide dimer complex to produce the Glaser homo-coupling product [1]. The isolated Sonogashira product yield reaches 0.58 mmol (selectivity 97%) under visible light, while the Glaser product yield is 0.45 mmol (selectivity 92%) in the dark. This demonstrates that copper(I) phenylacetylide is the key photoactive species responsible for the switch in reaction pathway.
| Evidence Dimension | Product yield and selectivity under visible-light vs. dark conditions |
|---|---|
| Target Compound Data | Sonogashira product: 0.58 mmol, selectivity 97% (visible light) |
| Comparator Or Baseline | Glaser product: 0.45 mmol, selectivity 92% (dark) |
| Quantified Difference | Sonogashira yield exceeds Glaser yield by 0.13 mmol (29% relative increase); selectivity difference of 5 percentage points |
| Conditions | Phenylacetylene + iodobenzene, CuxO nanoparticles supported on carbon nanotubes (CNTs), room temperature, visible-light irradiation (λ > 420 nm) vs. dark |
Why This Matters
Procurement of preformed copper(I) phenylacetylide enables precise control over reaction selectivity in photoredox setups, a capability that in-situ generated copper acetylides from CuI and phenylacetylene cannot reliably replicate.
- [1] Zhou, Y., & Zhao, J. (2021). Glaser coupling- and Sonogashira coupling-control over CuxO nanoparticles/carbon nanotube by switching visible-light off and on. Applied Catalysis B: Environment and Energy, 120721. View Source
